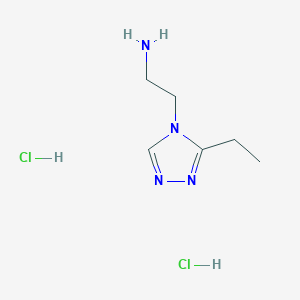

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride

CAS No.: 1333575-88-4

Cat. No.: VC2834819

Molecular Formula: C6H14Cl2N4

Molecular Weight: 213.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333575-88-4 |

|---|---|

| Molecular Formula | C6H14Cl2N4 |

| Molecular Weight | 213.11 g/mol |

| IUPAC Name | 2-(3-ethyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-2-6-9-8-5-10(6)4-3-7;;/h5H,2-4,7H2,1H3;2*1H |

| Standard InChI Key | CQPSORBAUQNBIP-UHFFFAOYSA-N |

| SMILES | CCC1=NN=CN1CCN.Cl.Cl |

| Canonical SMILES | CCC1=NN=CN1CCN.Cl.Cl |

Introduction

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride is an organic compound containing a 1,2,4-triazole core structure with an ethyl substituent at position 3 and an aminoethyl group at position 4. The compound is classified as a dihydrochloride salt, indicating that the free base amine functionality has been neutralized with hydrochloric acid. This compound is identified by the CAS registry number 1333575-88-4 and carries the MFCD reference number MFCD19982450 . The molecular formula reflects its composition with carbon, hydrogen, nitrogen, and chlorine atoms, resulting in a molecular weight of 213.11 g/mol as determined by computational analysis .

The compound exists physically as a powder at standard conditions and is commercially available with a typical purity of 95% . As a triazole derivative, this compound belongs to a class of heterocyclic compounds that have attracted significant attention in chemical research due to their diverse biological activities and synthetic utility. The presence of the amine group in combination with the triazole ring creates a molecule with interesting chemical properties including potential for hydrogen bonding, metal coordination, and further functionalization.

Structural Characteristics

The molecular structure of 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride features a five-membered 1,2,4-triazole heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4. The ethyl group (CH₃CH₂-) is attached at position 3 of the triazole ring, while the aminoethyl chain (-CH₂CH₂NH₂) is bonded to the nitrogen at position 4. In the dihydrochloride salt form, the primary amine group is protonated, forming an ionic bond with chloride counterions.

The compound's IUPAC name is 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethanamine dihydrochloride, which systematically describes its chemical structure . Its unique arrangement of functional groups contributes to its chemical behavior, including solubility properties, acid-base characteristics, and potential for intermolecular interactions. The triazole ring, being electron-deficient due to the presence of three nitrogen atoms, exhibits aromatic character and provides sites for potential hydrogen bonding and coordination chemistry.

Chemical Properties

Physical and Chemical Data

The physical and chemical properties of 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride are summarized in the following table:

The compound's physical properties are influenced by its salt form. As a dihydrochloride salt, it is expected to exhibit greater water solubility compared to its free base form, which is advantageous for various applications requiring aqueous solutions. The storage recommendation at room temperature suggests reasonable stability under ambient conditions, which is beneficial for handling and long-term storage in laboratory settings.

Molecular Structure Analysis

The molecular structure can be further described using chemical identifiers. The InChI (International Chemical Identifier) code for this compound is 1S/C6H12N4.2ClH/c1-2-6-9-8-5-10(6)4-3-7;;/h5H,2-4,7H2,1H3;2*1H . This standardized notation encodes the complete structural information, allowing for unambiguous identification of the compound across different chemical databases and publications. The corresponding InChI key, CQPSORBAUQNBIP-UHFFFAOYSA-N , serves as a condensed digital representation for easier indexing and searching.

The molecular structure features several key characteristics that determine its chemical behavior. The triazole ring provides a rigid, planar framework with specific electronic distribution, while the ethyl substituent contributes hydrophobicity. The aminoethyl chain introduces flexibility to the molecule and provides a basic site for potential interactions with acidic compounds or biological targets. In the dihydrochloride form, the protonated amine group is positively charged, which significantly affects the compound's solubility profile and intermolecular interaction capabilities.

Comparison with Related Triazole Compounds

Several structurally related triazole compounds appear in chemical databases, each with distinct substitution patterns that influence their properties and potential applications. Comparison with these analogs provides valuable context for understanding the unique characteristics of 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride.

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride (CAS: 1305711-88-9) features a similar molecular weight of 213.11 g/mol but differs in the position of the ethyl substituent, which is at position 4 rather than position 3 . This positional isomer may exhibit different electronic properties and spatial arrangement despite the identical molecular formula.

Another related compound is 2-(4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride (CAS: 1609407-05-7), which lacks the ethyl substituent entirely . The absence of this alkyl group would likely result in different hydrophobicity, potentially affecting solubility characteristics and binding affinities in biological systems.

A more elaborate analog, 2-(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride (CAS: 2378506-48-8), contains an additional methyl substituent at position 4 and has an ethyl group at position 5 . With a molecular weight of 227.13 g/mol, this compound would likely exhibit different steric properties and potentially altered biological activity compared to the compound of interest.

Analytical Methods

Identification Techniques

Several analytical techniques can be employed to identify and characterize 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride. Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, provide complementary information about the compound's structure and purity.

The compound's unique InChI code (1S/C6H12N4.2ClH/c1-2-6-9-8-5-10(6)4-3-7;;/h5H,2-4,7H2,1H3;2*1H) and InChI key (CQPSORBAUQNBIP-UHFFFAOYSA-N) can be used for database searches and structure verification . These standardized identifiers enable researchers to compare analytical data with reference standards or predicted spectral characteristics.

For absolute structural confirmation, X-ray crystallography could potentially be employed if suitable crystals can be obtained. This technique would provide definitive information about bond lengths, angles, and three-dimensional arrangement of the molecule in the solid state, which could be valuable for understanding structure-function relationships or for computational modeling studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume